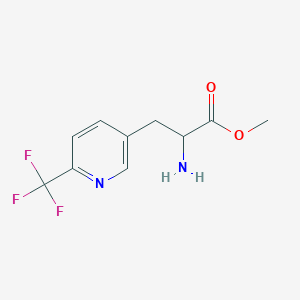

Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate

Description

Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is a fluorinated pyridine derivative with a propanoate ester backbone and an amino group at the second carbon. Its structure features a 6-(trifluoromethyl)pyridin-3-yl substituent, which confers unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of pyrrolo[1,2-b]pyridazine carboxamide derivatives, as evidenced by its role in European patent applications (EP 4 374 877 A2) .

Properties

IUPAC Name |

methyl 2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIOGPXRWIHXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(Trifluoromethyl)pyridin-3-yl Building Block

The trifluoromethyl-substituted pyridine core is typically prepared via one of the following methods:

Chlorine/fluorine exchange on chloromethylpyridines: Starting from methyl-substituted pyridines (e.g., 3-picoline), chlorination followed by fluorination in vapor-phase reactors produces trifluoromethylpyridine derivatives with various chlorination patterns on the ring. This method is industrially significant for producing trifluoromethylpyridine intermediates with controlled substitution patterns.

Construction of the pyridine ring from trifluoromethyl-containing building blocks: Cyclocondensation reactions using trifluoromethylated ketoesters such as ethyl 2,2,2-trifluoroacetate or ethyl 4,4,4-trifluoro-3-oxobutanoate enable the assembly of pyridine rings bearing trifluoromethyl groups at desired positions.

Direct trifluoromethylation using trifluoromethyl copper reagents: Transition metal-catalyzed substitution of bromo- or iodo-pyridines with trifluoromethyl copper species allows direct introduction of the trifluoromethyl group, though this method is less commonly used for large-scale synthesis.

| Substrate | Reaction Temp. (°C) | Major Products (GC Peak Area %) |

|---|---|---|

| 3-Picoline | 335 (CFB) / 320 (Empty) | 3-(Trifluoromethyl)pyridine (86.4%) |

| 380 / 380 | Chloro(trifluoromethyl)pyridine (64.1%) | |

| 2-Picoline | 350–360 | 3-(Trifluoromethyl)pyridine (71.3%) |

| 450 | Chloro(trifluoromethyl)pyridine (62.2%) | |

| 4-Picoline | 380 / 380 | Chloro(trifluoromethyl)pyridine (64.1%) |

CFB: Catalyst Fluidized Bed phase; Empty: Empty phase in reactor; GC: Gas Chromatography

Synthesis of the Amino Acid Ester Moiety

The α-amino acid backbone, specifically methyl 2-amino propanoate, is commonly prepared through classical amino acid synthesis routes, including:

Nitroacetate condensation: Ethyl nitroacetate derivatives undergo condensation with aldehydes or ketones, followed by reduction and esterification steps to yield α-amino esters. Chromatographic purification on silica gel is employed to isolate pure compounds.

Protected amino acid intermediates: Use of N-protected amino acid derivatives (e.g., benzyloxycarbonyl or Fmoc protection) facilitates subsequent coupling reactions and purification.

Coupling Strategies for the Target Compound

The final assembly of methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves coupling the trifluoromethyl-substituted pyridine moiety to the α-amino acid ester. Key methods include:

Transition metal-catalyzed cross-coupling: Palladium-catalyzed Negishi or Suzuki couplings between halogenated pyridine derivatives and amino acid zinc or boronate esters enable formation of the C–C bond at the α-carbon position. Ligand screening (e.g., Pd2(dba)3 with XPhos) has been shown to improve yields significantly, with isolated yields ranging from 69% to 91%.

Condensation reactions: Direct condensation of amino acid derivatives with pyridine ketones or aldehydes under controlled conditions can afford the desired product, sometimes via intermediate nitro compounds.

Representative Experimental Procedure

A typical synthetic sequence based on literature involves:

Synthesis of 2-chloro-3-(trifluoromethyl)pyridine: Vapor-phase chlorination/fluorination of 3-picoline under catalyst fluidized-bed conditions at ~335–380°C.

Conversion to 6-(trifluoromethyl)pyridin-3-yl halide: Further chlorination and purification steps yield the halogenated trifluoromethylpyridine intermediate.

Preparation of methyl 2-amino propanoate zinc reagent: Starting from protected amino acid methyl esters, zinc insertion forms the organozinc species suitable for cross-coupling.

Pd-catalyzed Negishi coupling: Under nitrogen atmosphere, Pd2(dba)3 and XPhos catalyze the coupling of the organozinc amino acid ester with the halogenated trifluoromethylpyridine to yield the coupled product.

Deprotection and purification: Removal of protecting groups (e.g., Ts, Fmoc) under selective conditions followed by chromatographic purification yields the target compound.

Summary Table of Key Preparation Steps and Yields

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and safety profiles.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

a) Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structure : Substitutes the trifluoromethylpyridinyl group with a 4-nitrophenyl moiety.

- Synthesis : Synthesized via nitro group reduction using sodium borohydride in isopropyl alcohol (IPA) .

b) (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate

- Structure: Features a cyano (-CN) and fluoro (-F) substituents on the pyridine ring, with an acrylate ester .

- Key Differences: The acrylate group introduces conjugation, enhancing UV absorption and altering solubility. Cyano and fluoro substituents increase polarity compared to -CF₃, impacting HPLC retention behavior.

c) Methyl 2-acetamido-3,3,3-trifluoro-2-((6-methylpyridin-2-yl)amino)propanoate (CAS: 440111-67-1)

- Structure: Contains an acetamido group, trifluoromethyl substitution on the propanoate, and a 6-methylpyridin-2-yl group .

- Key Differences: The 2-pyridinyl orientation reduces steric hindrance compared to 3-pyridinyl derivatives.

Functional Group Modifications on the Propanoate Backbone

a) 3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate

- Structure: Replaces the amino group with a ketone and phenylamino linkage .

- Properties :

b) (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester

Implications of Structural Differences

- Bioactivity: The trifluoromethyl group enhances metabolic stability and membrane permeability, making the target compound preferable in drug intermediates over nitro or cyano analogs .

- Solubility: Amino and acetamido groups improve aqueous solubility compared to ketone or ester-only derivatives .

- Reactivity : The pyridin-3-yl orientation in the target compound may favor regioselective reactions over 2-pyridinyl derivatives .

Biological Activity

Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate, a compound characterized by its trifluoromethyl-substituted pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- Molecular Formula : C₉H₈F₃N₂O₂

- Molecular Weight : 220.15 g/mol

- CAS Number : 944900-09-8

The presence of the trifluoromethyl group is significant as it enhances lipophilicity and influences the compound's interaction with biological targets.

Synthesis

Various synthetic routes have been explored to produce this compound. Notably, reactions involving substituted pyridine derivatives have been reported to yield this compound effectively. The synthesis typically involves the introduction of the trifluoromethyl group via electrophilic fluorination methods, followed by amination and esterification processes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups demonstrate enhanced activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae . The biological activity is often attributed to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize reactive intermediates during biochemical interactions.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 µg/mL |

| ACP1b | H. influenzae | 16 µg/mL |

Antichlamydial Activity

In a study focusing on antichlamydial activity, it was found that derivatives of this compound showed selective inhibition against Chlamydia species. The presence of the trifluoromethyl substituent was crucial for enhancing this activity . Compounds lacking this group were inactive, underscoring its importance in drug design.

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of experiments demonstrated that compounds with a trifluoromethyl substituent exhibited improved antimicrobial efficacy compared to their non-fluorinated counterparts. This was particularly evident in assays measuring the growth inhibition of pathogenic bacteria.

- Toxicity Assessment : Evaluations conducted on cell lines treated with this compound indicated low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, although further studies are required to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.